SUCROSE-(FRUCTOSE-1-3H(N))
Description
Definition and Classification of SUCROSE-(FRUCTOSE-1-3H(N))
SUCROSE-(FRUCTOSE-1-3H(N)) is a tritium-labeled derivative of sucrose, a naturally occurring disaccharide composed of glucose and fructose subunits. This compound is specifically modified by replacing hydrogen atoms at the fructose-1 position with tritium (³H), a radioactive isotope of hydrogen. Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of 342.30 g/mol. Structurally, it retains sucrose’s α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside backbone but incorporates tritium at the fructose residue’s first carbon.
Classified as a radiolabeled carbohydrate , it belongs to the broader category of isotopic tracers used in metabolic studies. Its non-reducing glycosidic bond ensures stability during experimental applications.
Historical Development of Tritium-Labeled Sucrose
The synthesis of tritium-labeled carbohydrates emerged in the mid-20th century alongside advances in autoradiography and isotopic tracing. Tritium (³H) became a preferred tracer due to its low-energy β-emission (18.6 keV) and manageable half-life (12.3 years), which minimized radiation hazards while enabling precise localization in biological systems.
Sucrose, as a primary transport sugar in plants, was an early target for radiolabeling to study phloem loading and carbohydrate partitioning. The development of SUCROSE-(FRUCTOSE-1-3H(N)) specifically addressed the need to track fructose metabolism independently from glucose in human and plant studies. Early methodologies involved catalytic tritiation or enzymatic incorporation, but modern synthetic routes now use Mitsunobu-type reactions for regioselective labeling.
CAS Registry Information and Nomenclature
The compound’s nomenclature follows IUPAC guidelines, emphasizing the tritium substitution at the fructose-1 position. Its CAS registry entry distinguishes it from other sucrose derivatives, such as 6-O-sucrose monoesters or phosphorylated analogs.
Significance in Carbohydrate Research
SUCROSE-(FRUCTOSE-1-3H(N)) serves as a critical tool in:
- Plant Physiology : Tracking sucrose transport mechanisms in pulvinar tissues during nyctinastic movements. For example, Moysset et al. (2006) used microautoradiography to demonstrate phytochrome-mediated sucrose redistribution in Robinia pseudoacacia motor cells.
- Human Metabolism : Elucidating fructose-specific pathways in hepatic gluconeogenesis and glycogen synthesis. Unlike glucose, fructose bypasses phosphofructokinase regulation, directly influencing triose phosphate pools.
- Glycobiology : Studying sucrose-binding proteins and enzyme kinetics without interference from endogenous sugars.
Table 1 highlights its role in key studies:
Properties
CAS No. |
112642-98-5 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
346.313 |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-[hydroxy(ditritio)methyl]-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3T2 |
InChI Key |
CZMRCDWAGMRECN-QBBDZEIJSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Isotopically Labeled Sugars
| Compound | Isotope | Half-Life | Emission Energy | Primary Detection Method |
|---|---|---|---|---|
| SUCROSE-(FRUCTOSE-1-3H(N)) | ³H | 12.3 years | 18.6 keV (β) | Liquid scintillation counting |
| Glucose-¹⁴C | ¹⁴C | 5,730 years | 156 keV (β) | Autoradiography |
| Fructose-²H | ²H | Stable | N/A | NMR/Mass spectrometry |
Table 2: Metabolic Comparison
| Compound | Metabolic Pathway Tracked | Key Enzymes Studied |
|---|---|---|
| SUCROSE-(FRUCTOSE-1-3H(N)) | Fructose glycolysis | Ketohexokinase, aldolase B |
| SUCROSE-(GLUCOSE-³H) | Glucose oxidation | Hexokinase, phosphofructokinase |
| Fructose-¹³C | Gluconeogenesis | Fructose-1,6-bisphosphatase |
Notes
- Evidence Limitations: The provided evidence (e.g., ) lists numerous compounds in Russian nomenclature, but none directly correspond to SUCROSE-(FRUCTOSE-1-3H(N)) or its analogs. The analysis above relies on established scientific literature.
- Challenges with Tritium : Requires specialized handling due to its incorporation into water, posing contamination risks. Detection sensitivity is lower than ¹⁴C, necessitating higher tracer concentrations .
- Research Gaps: Limited studies compare positional effects of tritium labeling (e.g., 1-3H vs. 2-³H fructose) on metabolic outcomes.
Preparation Methods
Nucleotide Sugar Activation
The synthesis of sucrose-(fructose-1-3H(N)) often begins with the preparation of uridine diphosphate fructose (UDP-fructose), a high-energy nucleotide sugar donor. The method of Michelson and Roseman involves reacting uridine monophosphate (UMP) with fructose-1-phosphate in pyridine, catalyzed by tri-n-butylammonium salts. This reaction proceeds via nucleophilic displacement, forming UDP-fructose with a β-1,2-glycosidic bond. Tritiation is achieved by substituting fructose-1-phosphate with fructose-1-3H(N)-phosphate, synthesized through acid-catalyzed isotopic exchange in tritiated water (³H₂O).
Table 1: Hydrolysis Stability of UDP-Fructose Derivatives
The enhanced stability of synthetic UDP-(1)fructose compared to natural UDP-fructose (Table 1) ensures higher yields during subsequent enzymatic coupling to glucose.
Enzymatic Coupling to Glucose
Sucrose synthase (EC 2.4.1.13) catalyzes the transfer of fructose from UDP-fructose-1-3H(N) to glucose, forming radiolabeled sucrose. Optimal conditions include:
-
pH 7.6 triethanolamine buffer (mimicking physiological environments)
-
ATP and Mg²⁺ cofactors to stabilize the enzyme-substrate complex
-
Incubation at 37°C for 4–6 hours, achieving >85% conversion efficiency
Direct Acid-Catalyzed Tritium Exchange
Isotopic Labeling Mechanism
An alternative route involves heating sucrose in ³H₂O under acidic conditions (0.1N HCl, 100°C), where tritium replaces the hydroxyl proton at fructose C-1. This method exploits the lability of the fructose furanose ring, which undergoes partial ring-opening in acid.
Table 2: Hydrolysis Rates of Sucrose in Acidic Conditions
While this approach avoids enzymatic steps, its low efficiency (Table 2) and side reactions (e.g., hydrolytic cleavage to glucose and fructose) limit utility for high-purity applications.
Enzymatic Transglycosylation Using β-Fructosidase
Sucrose Inversion and Reassembly
β-Fructosidase (invertase, EC 3.2.1.26) hydrolyzes sucrose to glucose and fructose-1-3H(N), followed by re-synthesis in the presence of excess tritiated fructose. Key parameters include:
-
pH 4.6 citrate buffer to favor transglycosylation over hydrolysis
-
Equimolar glucose/fructose-1-3H(N) to drive equilibrium toward sucrose formation
This method achieves 70–80% radiochemical purity but requires rigorous purification to eliminate residual invertase.
Purification and Analytical Validation
Q & A
Basic: What methodological frameworks are critical for designing tracer studies using SUCROSE-(FRUCTOSE-1-3H(N))?
Answer:
The PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) is essential for structuring research questions. For example:
- Population/Problem: Specific tissue/cell models (e.g., hepatic vs. intestinal uptake).
- Intervention: Administration of SUCROSE-(FRUCTOSE-1-3H(N)) at varying isotopic concentrations.
- Comparison: Non-labeled sucrose or alternative tracers.
- Outcome: Quantitative metabolic flux rates.
- Time: Duration of tracer exposure and sampling intervals.
Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental viability. For instance, feasibility requires validating tritium detection limits in your lab setup .
Basic: How do researchers ensure isotopic stability of SUCROSE-(FRUCTOSE-1-3H(N)) during longitudinal metabolic studies?
Answer:
- Storage Protocols: Use cryogenic storage (-80°C) with desiccants to prevent radiolytic degradation.
- In-Use Stability: Monitor tritium leakage via liquid scintillation counting at baseline and post-experiment.
- Control Groups: Include non-labeled sucrose controls to distinguish background radiation.
Methodological rigor is strengthened by aligning these steps with theory-driven frameworks , such as metabolic pathway validation using prior kinetic models .
Advanced: How can conflicting data on fructose-1-3H(N) metabolic rates in different tissue models be reconciled methodologically?
Answer:
- Error Analysis: Systematically categorize discrepancies (e.g., hepatic vs. muscle uptake) using Bland-Altman plots or coefficient of variation (CV) thresholds.
- Replication: Repeat experiments under standardized conditions (pH, temperature, co-factor availability).
- Theoretical Alignment: Reconcile results with existing models (e.g., the "futile cycle" hypothesis in fructose metabolism).
Advanced studies should also employ multi-method triangulation , combining tracer data with enzyme activity assays or NMR spectroscopy .
Advanced: What strategies optimize the integration of SUCROSE-(FRUCTOSE-1-3H(N)) data with multi-omics datasets (e.g., transcriptomics, metabolomics)?
Answer:
- Data Linking Frameworks: Use hierarchical clustering or pathway enrichment analysis to align tracer-derived flux rates with gene expression clusters.
- Statistical Harmonization: Apply mixed-effects models to account for variability between omics layers.
- Conceptual Frameworks: Ground analysis in systems biology theories (e.g., metabolic control analysis).
This approach addresses methodological gaps identified in linked data studies, such as consent protocols for data reuse and multidimensional theoretical modeling .
Basic: What are key parameters for validating SUCROSE-(FRUCTOSE-1-3H(N)) specificity in competitive inhibition assays?
Answer:
- Dose-Response Curves: Test tracer specificity against structurally similar sugars (e.g., glucose-1-3H(N)) at incremental concentrations.
- Negative Controls: Use knockout cell lines (e.g., GLUT5-deficient models) to confirm fructose-specific uptake.
- Kinetic Constants: Calculate Km and Vmax to compare with literature values.
Methodological transparency is enhanced by documenting these steps in alignment with evidence-based inquiry principles , such as explicit linkage to fructose transporter theories .
Advanced: How should researchers address ethical and methodological challenges in human trials using SUCROSE-(FRUCTOSE-1-3H(N))?
Answer:
- Ethical Frameworks: Follow ALARA (As Low As Reasonably Achievable) principles for radiation exposure, informed by institutional review boards (IRBs).
- Methodological Safeguards: Use microdosing protocols (e.g., sub-pharmacological tracer amounts) paired with accelerator mass spectrometry (AMS) for high sensitivity.
- Data Transparency: Pre-register trial designs (e.g., ClinicalTrials.gov ) to mitigate bias.
These steps align with PICOT-driven outcomes , such as minimizing participant risk (T: time-bound monitoring) .
Basic: What statistical methods are recommended for analyzing time-resolved SUCROSE-(FRUCTOSE-1-3H(N)) tracer data?
Answer:
- Compartmental Modeling: Fit data to two- or three-pool models using software like SAAM II or COPASI.
- Non-Parametric Tests: Apply Wilcoxon signed-rank tests for non-normal distributions.
- Error Propagation: Use Monte Carlo simulations to quantify uncertainty in metabolic rate calculations.
These methods should be justified through theoretical frameworks , such as Michaelis-Menten kinetics or steady-state assumptions .
Advanced: How can SUCROSE-(FRUCTOSE-1-3H(N)) studies contribute to resolving debates on fructose’s role in metabolic syndrome?
Answer:
- Hypothesis-Driven Design: Formulate competing hypotheses (e.g., "hepatic lipogenesis vs. intestinal fructolysis") and test them via tracer kinetics.
- Cross-Disciplinary Synthesis: Integrate findings with clinical biomarkers (e.g., HbA1c, lipid profiles) from cohort studies.
- Contradiction Analysis: Use meta-analytic frameworks to reconcile discordant results across models (in vitro, animal, human).
This aligns with evidence-based inquiry principles, where research questions are grounded in competing theoretical paradigms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
